molecular formula C12H14FN3O B2687186 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1006344-04-2

1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B2687186
M. Wt: 235.262
InChI Key: VAUPTEYZYKVYNL-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” is a chemical substance that can be purchased from various suppliers12. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine”. Synthesis methods for similar compounds involve various organic chemistry reactions, but without specific literature or patents, it’s challenging to provide an accurate synthesis analysis.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. However, specific structural data for “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” is not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” are not explicitly mentioned in the search results. Chemical reactions would depend on the conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. However, specific physical and chemical properties for “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” are not available in the search results.


Scientific Research Applications

Synthesis and Characterization

1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, along with similar compounds, has been a subject of interest in the field of chemistry for its synthesis and characterization properties. For instance, Hayvalı et al. (2010) conducted a study focusing on the synthesis, spectroscopic, spectrophotometric, and crystallographic investigations of related pyrazole derivatives. These compounds were characterized using various techniques such as UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).

Applications in Medicinal and Agricultural Chemistry

Compounds similar to 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine are considered important building blocks in medicinal and agricultural chemistry. Schmitt et al. (2017) discussed the development of fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. Such compounds have significant applications in synthesizing fluorinated pyrazoles, which are integral to both medicinal and agricultural chemical formulations (Schmitt et al., 2017).

Synthesis of Derivatives and Potential Pharmacophore Sites

Research by Titi et al. (2020) explored the synthesis of various pyrazole derivatives and identified pharmacophore sites that could have antitumor, antifungal, and antibacterial activities. This study underscores the potential of pyrazole derivatives, including those similar to 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, in pharmaceutical applications (Titi et al., 2020).

Corrosion Inhibition

In another application, Chetouani et al. (2005) investigated the inhibitive action of bipyrazolic type organic compounds, which are structurally similar to 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, towards the corrosion of pure iron in acidic media. This study suggests the potential use of such compounds in protecting metals from corrosion, which is critical in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety And Hazards

Safety and hazard information for a compound typically includes handling precautions, toxicity data, and disposal guidelines. Unfortunately, specific safety and hazard data for “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” is not available in the search results.


Future Directions

The future directions for research on “1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine” could include further studies on its synthesis, properties, and potential applications. However, specific future directions are not mentioned in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, consulting specific scientific literature or experts in the field may be necessary.


properties

IUPAC Name

1-[(4-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUPTEYZYKVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=C(C=C2)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

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